![molecular formula C19H15BrN2O2 B3841920 N'-[1-(4-bromophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3841920.png)
N'-[1-(4-bromophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide
Descripción general
Descripción
N'-[1-(4-bromophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide, commonly known as BPEHN, is a synthetic compound that belongs to the class of hydrazide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPEHN has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of BPEHN is not fully understood. However, it is believed that BPEHN exerts its biological activity by inhibiting the activity of various enzymes, including COX-2. COX-2 is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, BPEHN may reduce inflammation. BPEHN has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Biochemical and Physiological Effects:
BPEHN has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and exhibit antibacterial and antifungal activity against various microorganisms. BPEHN has also been found to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPEHN has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to using BPEHN in lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. BPEHN also has relatively low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on BPEHN. One area of interest is the development of more potent derivatives of BPEHN with improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of BPEHN in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, the mechanism of action of BPEHN needs to be further elucidated to fully understand its biological activity.
Aplicaciones Científicas De Investigación
BPEHN has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. BPEHN has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. BPEHN has also been found to induce apoptosis in cancer cells and exhibit antibacterial and antifungal activity against various microorganisms.
Propiedades
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c1-12(13-6-8-16(20)9-7-13)21-22-19(24)17-10-14-4-2-3-5-15(14)11-18(17)23/h2-11,23H,1H3,(H,22,24)/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYCBEWOPLZXJK-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



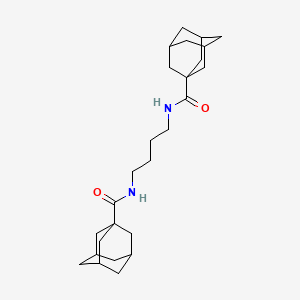
![5-oxo-5-[(4-phenylbutyl)amino]pentanoic acid](/img/structure/B3841858.png)
![N'-[(4-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841862.png)
![N'-[(4-methoxyphenyl)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841865.png)

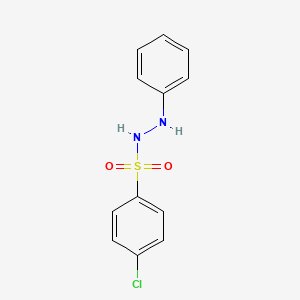
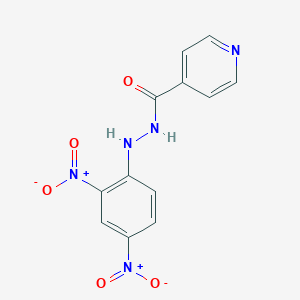
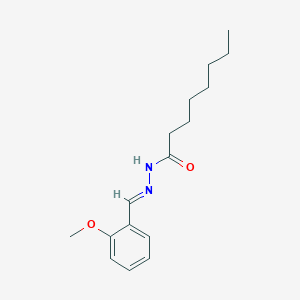
![1-tert-butyl-4-{[methyl(6-methyl-2-propylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B3841894.png)
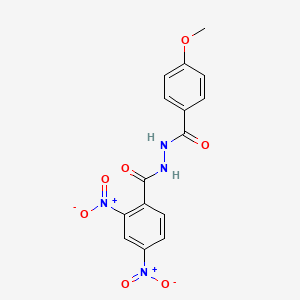
![N'-[1-(4-nitrophenyl)ethylidene]hexanohydrazide](/img/structure/B3841914.png)
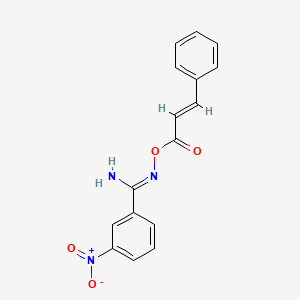
![N'-[(4-chloro-3-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841925.png)
